molecular formula C12H16OS B14578757 1-(Ethylsulfanyl)-3-(4-methylphenyl)propan-2-one CAS No. 61628-59-9

1-(Ethylsulfanyl)-3-(4-methylphenyl)propan-2-one

Cat. No.: B14578757
CAS No.: 61628-59-9
M. Wt: 208.32 g/mol
InChI Key: VYMYEYXLXVQOCJ-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-3-(4-methylphenyl)propan-2-one is an organic compound characterized by the presence of an ethylsulfanyl group and a 4-methylphenyl group attached to a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfanyl)-3-(4-methylphenyl)propan-2-one typically involves the reaction of 4-methylacetophenone with ethyl mercaptan in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Starting Materials: 4-methylacetophenone and ethyl mercaptan.

    Catalyst: Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide).

    Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfanyl)-3-(4-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethylsulfanyl)-3-(4-methylphenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-3-(4-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfanyl)-3-(4-methylphenyl)propan-2-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    1-(Ethylsulfanyl)-3-phenylpropan-2-one: Similar structure but without the 4-methyl group on the phenyl ring.

    1-(Ethylsulfanyl)-3-(4-chlorophenyl)propan-2-one: Similar structure but with a chlorine substituent on the phenyl ring.

Uniqueness

1-(Ethylsulfanyl)-3-(4-methylphenyl)propan-2-one is unique due to the presence of both the ethylsulfanyl group and the 4-methylphenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

61628-59-9

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-ethylsulfanyl-3-(4-methylphenyl)propan-2-one

InChI

InChI=1S/C12H16OS/c1-3-14-9-12(13)8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

VYMYEYXLXVQOCJ-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)CC1=CC=C(C=C1)C

Origin of Product

United States

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